molecular formula C10H11NO3 B14868155 1-[6-(1,3-Dioxolan-2-YL)pyridin-3-YL]ethanone

1-[6-(1,3-Dioxolan-2-YL)pyridin-3-YL]ethanone

Cat. No.: B14868155
M. Wt: 193.20 g/mol
InChI Key: JBEOMDOIBBZXBN-UHFFFAOYSA-N
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Description

1-[6-(1,3-Dioxolan-2-YL)pyridin-3-YL]ethanone is a chemical compound characterized by the presence of a pyridine ring substituted with a dioxolane group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(1,3-Dioxolan-2-YL)pyridin-3-YL]ethanone typically involves the reaction of 2-(1,3-dioxolan-2-yl)pyridine with acetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[6-(1,3-Dioxolan-2-YL)pyridin-3-YL]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[6-(1,3-Dioxolan-2-YL)pyridin-3-YL]ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate and in drug discovery.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[6-(1,3-Dioxolan-2-YL)pyridin-3-YL]ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The dioxolane and pyridine moieties play crucial roles in its binding affinity and specificity .

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

1-[6-(1,3-dioxolan-2-yl)pyridin-3-yl]ethanone

InChI

InChI=1S/C10H11NO3/c1-7(12)8-2-3-9(11-6-8)10-13-4-5-14-10/h2-3,6,10H,4-5H2,1H3

InChI Key

JBEOMDOIBBZXBN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(C=C1)C2OCCO2

Origin of Product

United States

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